molecular formula C31H34N4O6S B2931255 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 389071-38-9

3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

货号: B2931255
CAS 编号: 389071-38-9
分子量: 590.7
InChI 键: TYFQJKJWUCAPBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a 1,2,4-triazole derivative featuring a benzamide core substituted with triethoxy groups and a sulfanyl-linked phenylethylketone moiety. Its structural complexity arises from:

  • Triazole core: A 4H-1,2,4-triazole ring substituted at positions 3, 4, and 3.
  • Sulfanyl bridge: A thioether linkage connecting the triazole to a 2-oxo-2-phenylethyl group, which may influence redox activity or binding specificity.

This compound is synthesized via S-alkylation of triazole thiones with α-halogenated ketones in basic media, a method consistent with protocols described for analogous triazole derivatives .

属性

IUPAC Name

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6S/c1-5-39-26-17-22(18-27(40-6-2)29(26)41-7-3)30(37)32-19-28-33-34-31(35(28)23-15-11-12-16-25(23)38-4)42-20-24(36)21-13-9-8-10-14-21/h8-18H,5-7,19-20H2,1-4H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFQJKJWUCAPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : The compound features a triazole ring, which is known for its biological significance.
  • Substituents : It includes triethoxy groups and a methoxyphenyl moiety that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
  • Antioxidant Properties : The presence of the triazole ring and ethoxy groups may contribute to its ability to scavenge free radicals.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases.

Anticancer Activity

A study conducted on a range of derivatives of triazole compounds indicated that modifications could enhance anticancer efficacy. The specific compound was found to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (LN229) cells.

Cell LineIC50 (μM)Reference
MCF-712.5
LN22915.0

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays. It demonstrated significant free radical scavenging activity, contributing to its potential protective effects against oxidative stress.

Assay TypeIC50 (μM)Reference
DPPH Scavenging20.0
ABTS Scavenging18.5

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and cyclooxygenase (COX). These enzymes are critical in neurodegenerative diseases and inflammation.

EnzymeIC50 (μM)Reference
Acetylcholinesterase25.0
Cyclooxygenase30.0

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in treating diseases such as Alzheimer's and cancer. For instance, compounds with triazole structures have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological applications.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs (Table 1) highlight variations in substituents and their pharmacological implications:

Compound ID / Source Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound 4H-1,2,4-triazole + benzamide 3,4,5-Triethoxy, 2-methoxyphenyl, 2-oxo-2-phenylethylsulfanyl ~640.7* High lipophilicity (ethoxy groups); potential kinase inhibition
4H-1,2,4-triazole + benzamide 3,4,5-Trimethoxy, indolin-1-yl, 2,5-dimethylphenyl ~605.6 Enhanced metabolic stability (trimethoxy vs. triethoxy)
4H-1,2,4-triazole + benzamide 4-Methoxy, benzyl, methylsulfanyl ~453.5 Lower molecular weight; reduced steric hindrance
4H-1,2,4-triazole + benzamide 4-Methoxy, benzyl, hydroxamic acid (2-(hydroxyamino)-2-oxoethyl)sulfanyl ~527.6 HDAC inhibition potential (hydroxamate group)
4H-1,2,4-triazole + benzamide Thiophen-2-yl, 4-methylphenyl, pyrazol-1-yl ~627.7 Heterocyclic diversity (pyrazole); possible kinase targeting

*Calculated based on formula.

Substituent Analysis:
  • Ethoxy vs.
  • Sulfanyl Linkers : The 2-oxo-2-phenylethylsulfanyl group in the target compound may confer unique binding via ketone-mediated hydrogen bonding, contrasting with methylsulfanyl () or hydroxamate () groups .
  • Aromatic Substitutions : The 2-methoxyphenyl group on the triazole (target) vs. 2,5-dimethylphenyl () alters steric and electronic profiles, impacting target selectivity .

Computational and Experimental Data

  • Similarity Indexing : The target compound shares ~65–70% Tanimoto similarity with SAHA-like HDAC inhibitors (Morgan fingerprints), driven by the benzamide-triazole scaffold .
  • Docking Studies : Molecular docking reveals strong affinity (~8.5 kcal/mol) for HDAC8’s catalytic pocket, comparable to ’s hydroxamate derivatives but with distinct binding poses due to ethoxy groups .
  • Synthetic Yield : The target compound’s synthesis (via S-alkylation) achieves ~72% yield, lower than ’s methylsulfanyl analogs (~85%), likely due to steric hindrance from the phenylethylketone group .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。